Cox-1/2-IN-4
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Overview
Description
Cox-1/2-IN-4 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain processes. This compound has been studied for its potential anti-inflammatory and anticancer properties, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-1/2-IN-4 involves multiple steps, typically starting with the preparation of a quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This is achieved through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions. Common reagents include halogenated compounds and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Cox-1/2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the quinazoline derivative to its 3-oxide form.
Substitution: Introduction of various substituents to enhance its inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halogenated compounds and phenyl derivatives are used in substitution reactions.
Major Products: The major product of these reactions is the 3-oxide form of the quinazoline derivative, which exhibits significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 .
Scientific Research Applications
Cox-1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclooxygenase enzymes.
Biology: Investigated for its effects on inflammatory pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Mechanism of Action
Cox-1/2-IN-4 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor with anti-inflammatory, analgesic, and antipyretic properties.
Diclofenac: Another non-selective cyclooxygenase inhibitor commonly used for pain relief.
Uniqueness of Cox-1/2-IN-4: this compound is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes with high potency. This dual inhibition provides a broader anti-inflammatory effect compared to selective inhibitors like celecoxib .
Properties
Molecular Formula |
C22H24N2O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25) |
InChI Key |
LVWLJRCNLLCLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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